molecular formula C17H15NO3 B154055 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- CAS No. 139122-18-2

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-

Cat. No.: B154055
CAS No.: 139122-18-2
M. Wt: 281.3 g/mol
InChI Key: PPUSUFCWBNNFCW-UHFFFAOYSA-N
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Description

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one (CAS: 139122-17-1) is a substituted indol-2-one derivative with the molecular formula C₁₇H₁₄ClNO₃ and a molecular weight of 315.75 g/mol . Key characteristics include:

  • Physical Properties: White crystalline solid, high melting point, soluble in organic solvents .
  • Reactivity: Contains a reactive chlorine atom at position 3 and a benzoyloxyethyl group at position 4, making it a versatile intermediate for further functionalization .
  • Synthesis: Prepared via multi-step organic reactions, though specific protocols are proprietary .

Properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-11-14-12(7-4-8-15(14)18-16)9-10-21-17(20)13-5-2-1-3-6-13/h1-8H,9-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUSUFCWBNNFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433504
Record name 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-18-2
Record name 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Benzoyl Chloride

The most widely reported method involves functionalizing the indole core through nucleophilic substitution. Starting with 4-hydroxyindolin-2-one, the benzoyloxyethyl group is introduced via reaction with 2-(benzoyloxy)ethyl bromide under basic conditions. Typical protocols employ potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 6–8 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound at 65–75% efficiency.

Critical parameters include:

  • Base selection : K₂CO₃ outperforms weaker bases like triethylamine due to enhanced deprotonation of the hydroxyl group.

  • Solvent polarity : DMF facilitates higher reaction rates compared to tetrahydrofuran (THF) or dichloromethane (DCM).

Coupling Reactions for Structural Elaboration

Palladium-catalyzed couplings, such as Suzuki-Miyaura or Sonogashira reactions, enable modular synthesis of indole derivatives. For instance, 4-iodoindolin-2-one undergoes cross-coupling with ethynylbenzoyloxyethane in the presence of Pd(PPh₃)₄ and CuI, achieving 70–80% yields. This method is advantageous for introducing diverse substituents but requires stringent anhydrous conditions.

Halogenation-Reduction Approach

A patent-pending method adapts halogenation-reduction sequences for scalable production. The process involves two stages:

Halogenation of Indole Derivatives

7-(4-Bromobenzoyl)indole is treated with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) under acidic conditions (e.g., HCl) to yield 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. Key conditions include:

  • Mass ratios : 1:1.4–2 (indole:NCS)

  • Temperature : 0–25°C to minimize side reactions.

Zinc-Mediated Reduction

The dichlorinated intermediate undergoes reduction with zinc powder in acetic acid-THF, achieving 85–90% conversion to the target compound. This step eliminates halogen atoms while preserving the benzoyloxyethyl moiety.

Advantages :

  • Avoids high-temperature hydrolysis steps common in prior methods.

  • Simplifies purification by reducing polymeric byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for enhanced reproducibility. A representative setup involves:

  • Reactor type : Tubular microreactor (stainless steel, 10 mL volume)

  • Conditions : 100°C, 2 bar pressure, residence time 30 minutes.

  • Yield : 82% with >99% purity by HPLC.

Process Analytics and Quality Control

In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress, detecting intermediates like 4-(2-hydroxyethyl)indolin-2-one. Final products are characterized via:

  • NMR : Distinct signals at δ 7.8–8.1 ppm (benzoyl aromatic protons) and δ 4.3–4.5 ppm (ethyleneoxy group).

  • Mass spectrometry : Molecular ion peak at m/z 281.30 [M+H]⁺.

Recent Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times by 50% compared to conventional heating, achieving comparable yields (70–75%). This method is particularly effective for small-batch research applications.

Enzymatic Catalysis

Preliminary studies explore lipase-catalyzed esterification of 4-(2-hydroxyethyl)indolin-2-one with benzoyl chloride. Candida antarctica lipase B (CAL-B) in tert-butanol achieves 60% conversion, offering a greener alternative.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Nucleophilic substitution65–75%>98%ModerateLow
Halogenation-reduction85–90%>99%HighModerate
Continuous flow82%>99%HighHigh
Microwave-assisted70–75%97–98%LowModerate

Challenges and Optimization Strategies

Byproduct Formation

Polymerization during halogenation is mitigated by:

  • Controlled temperature : Maintaining reactions below 25°C.

  • Solvent selection : THF reduces radical-mediated side reactions vs. DCM.

Purification Difficulties

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting impurities. For industrial batches, crystallization from ethanol/water mixtures provides >99.5% purity .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Overview

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- (CAS Number: 139122-18-2) is a chemical compound with significant potential in various scientific research applications. This compound, also known as 4-[2-(Benzoyloxy)ethyl]-1,3-dihydro-2H-indol-2-one, is characterized by its molecular formula C17H15NO3C_{17}H_{15}NO_3 and a molar mass of approximately 281.31 g/mol. It has been identified as a useful intermediate in the synthesis of biologically active molecules, particularly in the fields of medicinal chemistry and pharmacology.

Scientific Research Applications

1. Synthesis of Dopamine Receptor Agonists

One of the primary applications of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- is as an intermediate in the synthesis of dopamine receptor agonists. These compounds are crucial in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. The structural features of this indole derivative enable it to interact effectively with dopamine receptors, facilitating the development of new therapeutic agents .

2. Protein Kinase Inhibitors

This compound also serves as an important precursor in the synthesis of protein kinase inhibitors. Protein kinases are vital enzymes that regulate various cellular functions through phosphorylation processes. Inhibitors targeting specific kinases have been developed for cancer therapy and other diseases linked to aberrant kinase activity. The ability to modify the indole structure allows for the fine-tuning of inhibitory properties against specific kinases .

3. Anticancer Research

Research has indicated that derivatives of indole compounds exhibit anticancer properties. The unique structure of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- may contribute to its potential efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Case Studies

Case Study 1: Development of Dopamine Agonists

A study focusing on the synthesis of novel dopamine receptor agonists utilized 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- as a key intermediate. The resulting compounds demonstrated enhanced binding affinity to dopamine receptors compared to existing treatments, suggesting a promising avenue for more effective therapies for Parkinson's disease .

Case Study 2: Protein Kinase Inhibition

In another research project aimed at developing selective protein kinase inhibitors, this indole derivative was modified to enhance its potency and selectivity against specific kinases involved in tumor growth pathways. The modified compounds showed significant inhibition in vitro and were further evaluated in animal models for their therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Indol-2-one Derivatives

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties References
Target Compound C₁₇H₁₄ClNO₃ 315.75 3-Cl, 4-(benzoyloxyethyl) Organic synthesis intermediate
Ropinirole C₁₆H₂₄N₂O 260.38 4-(dipropylaminoethyl) Parkinson’s disease treatment
3,3-Di(1H-indol-3-yl)indol-2-one C₂₂H₁₆N₃O 338.39 3,3-di(indolyl) Catalyzed synthesis studies
1-Acetyl-3,3-bis[4-(acetyloxy)phenyl] C₂₆H₂₁NO₆ 443.45 1-acetyl, 3,3-bis(acetyloxyphenyl) HPLC analysis applications
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl] C₁₇H₁₅NO₃ 281.31 3-hydroxy, 3-(2-oxoethyl-p-tolyl) Antimicrobial activity

Physicochemical and Analytical Data

  • Target Compound : Predicted boiling point: 494.5±45.0°C ; logP: 1.35±0.1 .
  • 1-Acetyl-3,3-bis[4-(acetyloxy)phenyl] : LogP = 2.67, analyzed via reverse-phase HPLC (Newcrom R1 column) .
  • Ropinirole Hydrochloride : Melting point >200°C; formulated as an ophthalmic solution (CLEVOR®) for veterinary use .

Biological Activity

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- (CAS: 139122-18-2) is a compound of significant interest due to its potential biological activities. This indole derivative has been explored for its roles in medicinal chemistry, particularly as an intermediate in the synthesis of dopamine receptor agonists and protein kinase inhibitors . This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

The chemical structure of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- can be summarized as follows:

PropertyValue
Molecular FormulaC17H15NO3
Molecular Weight281.31 g/mol
Boiling Point493.7 ± 45.0 °C (Predicted)
Density1.243 ± 0.06 g/cm³ (Predicted)
SolubilityDCM, Ethyl Acetate, Methanol

Biological Activities

Research indicates that derivatives of indole, including 2H-Indol-2-one compounds, exhibit a variety of biological activities:

  • Antimicrobial Activity : Indole derivatives have shown promising results against various pathogens. A study reported that related compounds demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .
  • Antiviral Properties : Indole derivatives have been noted for their antiviral activities. For instance, certain indole-containing compounds have been developed as inhibitors of viral entry and replication, specifically targeting HIV and hepatitis C virus (HCV) . The structure-activity relationship studies indicate that modifications on the indole core can enhance antiviral efficacy.
  • Antitumor Activity : Some studies suggest that indole derivatives can exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
  • Neurological Effects : The compound's potential as a dopamine receptor agonist suggests possible applications in treating neurological disorders such as Parkinson's disease . This is particularly relevant given the role of dopamine in mood regulation and motor control.

Case Studies

Several studies have highlighted the biological activities of related indole derivatives:

  • Study on Antitubercular Activity : A series of synthesized 1,3-dihydro-2H-indol-2-one derivatives were tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Results indicated that specific substitutions on the indole ring enhanced efficacy against tuberculosis .
  • Indole Derivatives as Antiviral Agents : Research focusing on indole-based antiviral agents revealed that certain derivatives could inhibit HCV replication with low cytotoxicity. These findings underscore the therapeutic potential of modifying the indole structure to improve bioactivity against viral pathogens .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-2H-indol-2-one?

The synthesis of this compound typically involves functionalizing the indolinone core via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Start with 4-hydroxyindolin-2-one and react it with 2-(benzoyloxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzoyloxyethyl group.
  • Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) with a reported yield of ~65–75% .
  • Key Optimization : Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency compared to traditional reflux methods .

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • NMR :
    • ¹H NMR (CDCl₃): Expected signals include δ 7.8–7.4 ppm (benzoyl aromatic protons), δ 4.4–4.2 ppm (OCH₂CH₂O), and δ 3.2–3.0 ppm (CH₂ of dihydroindole) .
    • ¹³C NMR : A carbonyl signal at ~170 ppm confirms the benzoyl ester .
  • Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 337.1312 (C₁₈H₁₇NO₄⁺) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) can resolve the dihydroindole ring conformation and substituent geometry .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?

  • Derivative Design : Replace the benzoyloxyethyl group with bioisosteres (e.g., sulfonamide, acetyl) to assess electronic and steric effects on biological activity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinase targets (e.g., GSK-3β or CDK2), followed by in vitro validation .
  • Data Interpretation : Correlate IC₅₀ values (e.g., from enzyme inhibition assays) with substituent hydrophobicity (logP) or Hammett σ constants .

Q. How can researchers resolve contradictions in reported biological activities of indolinone derivatives?

  • Case Study : If one study reports antiproliferative activity (IC₅₀ = 2 µM) against MCF-7 cells , but another finds no effect, consider:
    • Purity : Verify compound purity (>95%) via HPLC (C18 column, 70:30 MeOH/H₂O) .
    • Assay Conditions : Compare cell culture media (e.g., serum concentration) or incubation times .
    • Metabolic Stability : Test stability in liver microsomes (e.g., rat S9 fraction) to rule out rapid degradation .

Q. What experimental approaches are suitable for studying the compound’s mechanism of action in neurodegenerative disease models?

  • In Vitro Models :
    • Primary neuronal cultures treated with Aβ₁–₄₂ (10 µM) to assess neuroprotection via MTT assay .
    • Western blotting for tau phosphorylation (pTau S396/S404) after 24-hour exposure .
  • In Vivo Models :
    • Administer 10 mg/kg (oral) in APP/PS1 mice and quantify amyloid plaques via thioflavin-S staining .
  • Control Experiments : Include a benzoyl ester hydrolysis product to confirm the intact compound’s activity .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI in Sonogashira coupling for alkyne-functionalized derivatives .
  • Solvent Effects : Compare DMF (high polarity) vs. THF (lower boiling point) for reflux reactions .
  • Process Analytics : Use inline FTIR to monitor reaction progress and identify intermediates .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

  • Software :
    • Meteor Nexus : Predicts Phase I/II metabolism (e.g., ester hydrolysis to 4-(2-hydroxyethyl)indolin-2-one) .
    • SwissADME : Estimates bioavailability and CYP450 inhibition risks .
  • Validation : Compare predictions with experimental LC-MS/MS data from hepatocyte incubations .

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